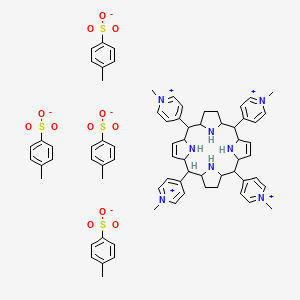
4-Methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TMPyP4 tosylate typically involves the reaction of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine with tosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired tosylate salt. The process involves the following steps:
- Dissolution of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine in an appropriate solvent.
- Addition of tosyl chloride to the solution.
- Stirring the reaction mixture at a specific temperature for a defined period.
- Isolation and purification of the resulting TMPyP4 tosylate .
Industrial Production Methods
Industrial production of TMPyP4 tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
TMPyP4 tosylate undergoes various chemical reactions, including:
Oxidation: TMPyP4 tosylate can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction reactions under appropriate conditions.
Substitution: TMPyP4 tosylate can participate in nucleophilic substitution reactions due to the presence of tosylate as a good leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions can produce reduced forms of the compound .
科学研究应用
TMPyP4 tosylate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of TMPyP4 tosylate involves its interaction with nucleic acid secondary structures. The compound stabilizes G-quadruplex and i-motif structures in DNA, which can influence gene expression and cellular processes. TMPyP4 tosylate also inhibits acetylcholinesterase activity, which may contribute to its biological effects . The stabilization of secondary structures in gene promoter regions can down-regulate the expression of certain oncogenes, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
Telomestatin: A natural product that selectively interacts with intramolecular G-quadruplex structures and inhibits telomerase activity.
TMPyP2: A structural isomer of TMPyP4 that does not stabilize G-quadruplex structures.
Uniqueness
TMPyP4 tosylate is unique in its ability to stabilize both G-quadruplex and i-motif structures, whereas similar compounds like TMPyP2 do not exhibit this property. Additionally, TMPyP4 tosylate’s ability to inhibit acetylcholinesterase activity sets it apart from other porphyrin compounds .
属性
分子式 |
C72H84N8O12S4 |
|---|---|
分子量 |
1381.8 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C44H56N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5,7,10,12-28,33-48H,6,8-9,11H2,1-4H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 |
InChI 键 |
GDWIJDAGJMUFRU-UHFFFAOYSA-J |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


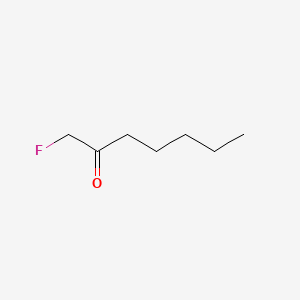
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
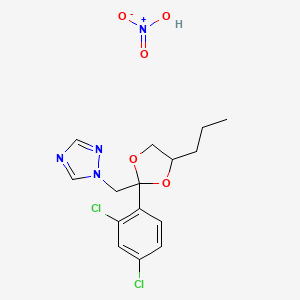
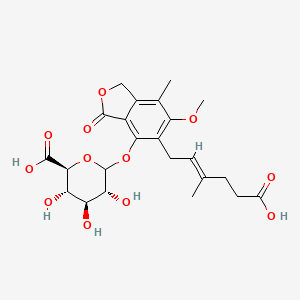
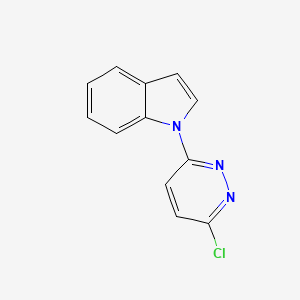
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
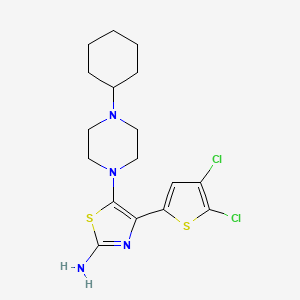
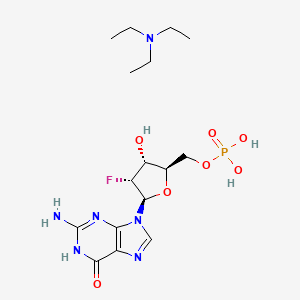
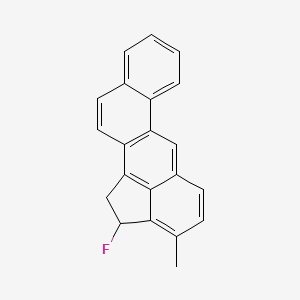
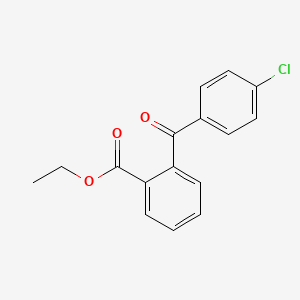
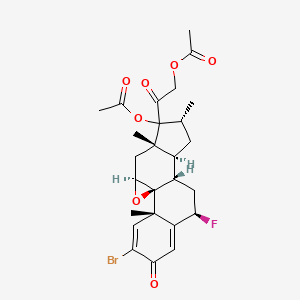
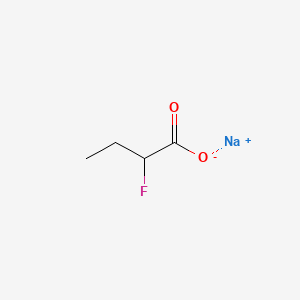
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)

